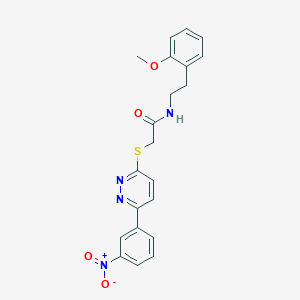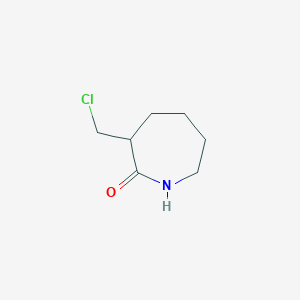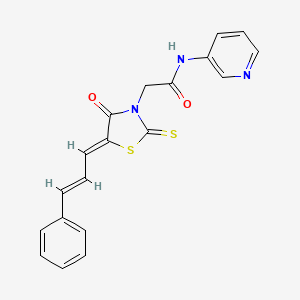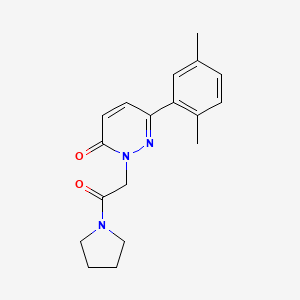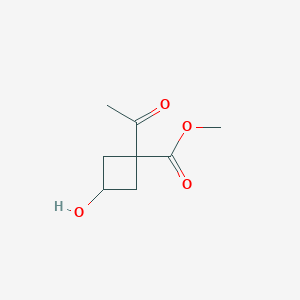![molecular formula C16H17BrO3 B2685957 {4-[(4-Bromobenzyl)oxy]-3-ethoxyphenyl}methanol CAS No. 690969-36-9](/img/structure/B2685957.png)
{4-[(4-Bromobenzyl)oxy]-3-ethoxyphenyl}methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“{4-[(4-Bromobenzyl)oxy]-3-ethoxyphenyl}methanol” is a chemical compound with the molecular formula C16H17BrO3. It has a molecular weight of 337.213. The InChI code for this compound is 1S/C14H13BrO2/c15-13-5-1-12 (2-6-13)10-17-14-7-3-11 (9-16)4-8-14/h1-8,16H,9-10H2 .
Molecular Structure Analysis
The molecular structure of “{4-[(4-Bromobenzyl)oxy]-3-ethoxyphenyl}methanol” is defined by its molecular formula C16H17BrO3. The InChI code provides a standard way to encode the molecular structure using text .Physical And Chemical Properties Analysis
The physical form of “{4-[(4-Bromobenzyl)oxy]-3-ethoxyphenyl}methanol” is solid . The compound has a molecular weight of 337.213.Applications De Recherche Scientifique
Marine-Derived Bromophenols
Marine organisms, particularly algae and brown alga, have been identified as rich sources of bromophenol derivatives. These compounds exhibit diverse biological activities, including antibacterial, antioxidant, and cytotoxic effects. For example, bromophenols isolated from the marine red alga Rhodomela confervoides have demonstrated significant antibacterial activity against various strains of bacteria. These findings suggest the potential application of such compounds in developing new antibacterial agents (Xu et al., 2003; Li et al., 2011).
Synthesis and Biological Evaluation
The synthesis and biological evaluation of novel bromophenol derivatives have been explored, with studies demonstrating their potential as carbonic anhydrase inhibitors. Such compounds could be beneficial in treating conditions like glaucoma, epilepsy, and certain neurological disorders (Akbaba et al., 2013). The synthetic pathways and inhibitory potencies of these derivatives highlight the versatility of bromophenol scaffolds in medicinal chemistry.
Antioxidant Properties
Research has also focused on the antioxidant properties of bromophenol derivatives. These compounds have been synthesized and evaluated for their ability to scavenge free radicals, suggesting their potential application as natural antioxidants in food preservation and the prevention of oxidative stress-related diseases (Çetinkaya et al., 2012).
Selective Catalysis
In the context of organic synthesis, bromophenol derivatives have been employed as catalysts in selective oxidation reactions. This includes the aerobic oxidation of primary alcohols to aldehydes, demonstrating the utility of these compounds in facilitating environmentally friendly chemical transformations (Ma et al., 2015).
Orientations Futures
In the field of medicinal chemistry, cinnamic acid-amino acid hybrid molecules have been synthesized and studied for their potential as potent anti-inflammatory agents . “{4-[(4-Bromobenzyl)oxy]-3-ethoxyphenyl}methanol” could potentially be used as a lead for the synthesis of more effective hybrids .
Propriétés
IUPAC Name |
[4-[(4-bromophenyl)methoxy]-3-ethoxyphenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrO3/c1-2-19-16-9-13(10-18)5-8-15(16)20-11-12-3-6-14(17)7-4-12/h3-9,18H,2,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXMKOVSXDYKNFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CO)OCC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(2-Methoxyphenyl)-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylic acid](/img/structure/B2685874.png)

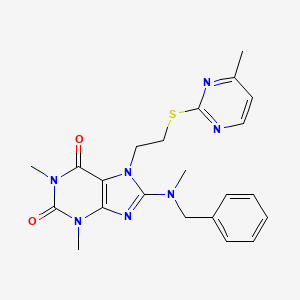
![(2E)-2-[(3,4-dimethoxyphenyl)methylidene]-6-hydroxy-1-benzofuran-3-one](/img/structure/B2685880.png)
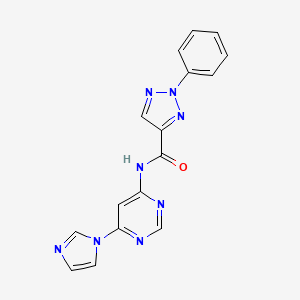
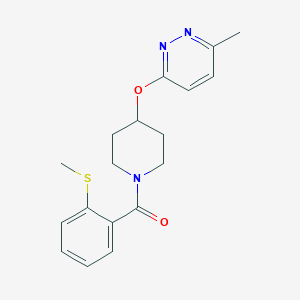
![4-phenyltetrazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2685884.png)

